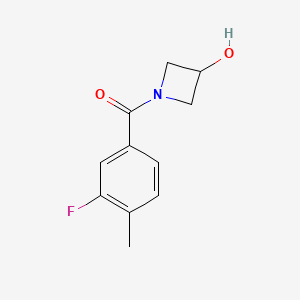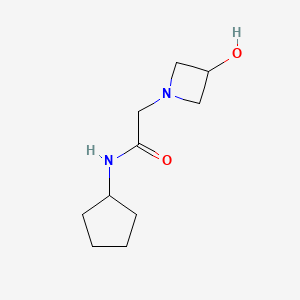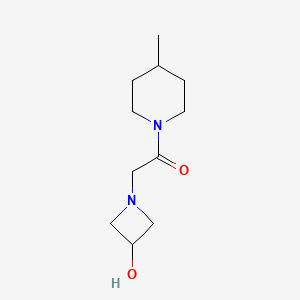
(3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone
Übersicht
Beschreibung
(3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone, also known as FMH, is an organic compound that has been used in scientific research for a variety of applications. It is a synthetic molecule with a unique structure and properties, which makes it particularly useful for certain types of experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, synthesized from compounds related to (3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone, have demonstrated promising antibacterial and antifungal activities. These compounds are particularly effective against bacterial strains like Staphylococcus aureus and Escherichia coli, although their antifungal efficacy is limited (Gadakh et al., 2010).
Development of P2X7 Antagonist for Mood Disorders
- A dipolar cycloaddition reaction was utilized to create P2X7 antagonists containing fluorine, similar to the structure of (3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone. These compounds have shown potential in the treatment of mood disorders, with promising results in preclinical studies (Chrovian et al., 2018).
Catalyst-Free Synthesis in Heterocyclic Chemistry
- The efficient, catalyst- and solvent-free synthesis of heterocyclic compounds related to (3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone has been explored. These methods are significant for developing novel pharmaceuticals with potential applications in various therapeutic areas (Moreno-Fuquen et al., 2019).
Antibacterial Activity of Triazole Analogues
- Novel triazole analogues, structurally similar to (3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone, have been synthesized and shown to possess significant antibacterial properties, particularly against human pathogenic bacteria (Nagaraj et al., 2018).
Synthesis of Fluoro Substituted Pyrazolyl Benzoxazoles
- Research on the synthesis of fluoro-substituted pyrazolyl benzoxazoles, related to the chemical structure of interest, has been conducted. These compounds have been evaluated for biological activity, highlighting the importance of fluorine atoms in medicinal chemistry (Jadhav et al., 2015).
Antitumor Activity in Cancer Research
- Studies have shown that compounds similar to (3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone exhibit antitumor activities. These findings are crucial for the development of new cancer therapies (Tang & Fu, 2018).
Eigenschaften
IUPAC Name |
(3-fluoro-4-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-7-2-3-8(4-10(7)12)11(15)13-5-9(14)6-13/h2-4,9,14H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDFKLDYEXFNII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[4-(Methylsulfanyl)phenyl]methyl}azetidin-3-ol](/img/structure/B1468700.png)

![1-[(2-Methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468704.png)
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468705.png)



![1-[(2-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468709.png)
![1-[(2-Fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1468710.png)


![1-[(3-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468719.png)
![1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468720.png)